molecular formula C12H14INO2 B7870967 4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide

4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide

Cat. No.: B7870967
M. Wt: 331.15 g/mol
InChI Key: HDPYBJFKUUGROJ-UHFFFAOYSA-N
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Description

4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that features an iodine atom attached to a benzamide structure, with a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves the iodination of a benzamide precursor followed by the introduction of the tetrahydro-2H-pyran moiety. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the benzamide ring. The tetrahydro-2H-pyran ring can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, while the benzamide and tetrahydro-2H-pyran moieties can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-N-(tetrahydro-2H-pyran-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom allows for unique halogen bonding interactions, while the tetrahydro-2H-pyran ring provides additional stability and versatility in chemical reactions .

Properties

IUPAC Name

4-iodo-N-(oxan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2/c13-10-3-1-9(2-4-10)12(15)14-11-5-7-16-8-6-11/h1-4,11H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPYBJFKUUGROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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